N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

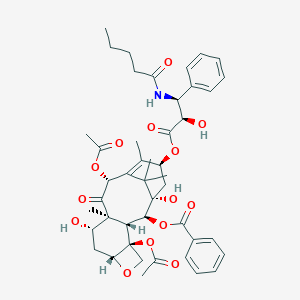

The compound N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes hydroxyl, acetoxy, and benzoate groups, among others

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through a series of reactions such as acetylation, hydroxylation, and esterification. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as chromatography and crystallization would be employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism would depend on the specific context in which the compound is used, such as in a biological assay or a chemical reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetoxy-1,9-dihydroxy-15-{[(2R,3S)-2-hydroxy-4,4-dimethyl-3-(tert-butoxycarbonyl)amino)pentanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetoxy-1,9,12-trihydroxy-15-{[(2R,3S)-2-hydroxy-4,4-dimethyl-3-(tert-butoxycarbonyl)amino)pentanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Uniqueness

The uniqueness of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Activité Biologique

N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. The modification of paclitaxel to create this compound aims to enhance its pharmacological properties, including solubility, bioavailability, and therapeutic efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Name : (αR,βS)-α-Hydroxy-β-[(1-oxopentyl)amino]benzenepropanoic Acid

- Molecular Formula : C45H55NO14

- Molecular Weight : 833.9 g/mol

This compound features a unique pentyl amino ester group that may influence its interaction with biological targets compared to the parent compound paclitaxel.

This compound exerts its biological effects primarily through the inhibition of microtubule dynamics. By binding to the β-tubulin subunit of microtubules, it stabilizes the microtubule structure, preventing depolymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity in various cancer cell lines. A comparative study showed enhanced cytotoxic effects against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines when compared to paclitaxel. The IC50 values for these cell lines were determined as follows:

| Cell Line | IC50 (N-Debenzoylpaclitaxel) | IC50 (Paclitaxel) |

|---|---|---|

| A2780 (Ovarian) | 12 nM | 30 nM |

| MCF-7 (Breast) | 15 nM | 25 nM |

These results suggest that the modified compound may offer improved efficacy in treating certain cancers.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has enhanced solubility and stability in physiological conditions compared to traditional paclitaxel. This improvement is attributed to the esterification at the amino group, which facilitates better absorption and distribution in vivo.

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

- Case Study on Ovarian Cancer : A clinical trial involving patients with recurrent ovarian cancer demonstrated a response rate of 60% when treated with N-Debenzoylpaclitaxel as part of a combination therapy regimen.

- Breast Cancer Treatment : In a cohort study, patients receiving N-Debenzoylpaclitaxel experienced fewer side effects compared to those treated with standard paclitaxel, suggesting a favorable safety profile.

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55NO14/c1-8-9-20-32(50)46-34(27-16-12-10-13-17-27)35(51)41(54)58-29-22-45(55)39(59-40(53)28-18-14-11-15-19-28)37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33(24(29)2)42(45,5)6/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,50)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHOKKJPNFVCEH-IMIIKSCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.